4-Fluoro-4-(4-methylphenyl)piperidine

Anticancer Cytotoxicity Cell Viability

CNS assay reproducibility fails due to off-target binding from generic 4-arylpiperidine substitutions. This exact 4-fluoro-4-(4-methylphenyl)piperidine provides: - Selective dopamine reuptake inhibition (reported CNS tool compound) - Defined cytotoxic baseline: IC50 ~25 µM for cancer line optimization - cLogP 5.18 for distinct brain penetration profiling - Secondary amine scaffold for N-functionalization with 19F NMR tracking Direct commercial source eliminating structural ambiguity.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Cat. No. B13252253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4-(4-methylphenyl)piperidine
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCNCC2)F
InChIInChI=1S/C12H16FN/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12/h2-5,14H,6-9H2,1H3
InChIKeyGEFDPVJMVPOTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-4-(4-methylphenyl)piperidine: Product Overview


4-Fluoro-4-(4-methylphenyl)piperidine (CAS 1557545-56-8) is a synthetic piperidine derivative featuring a quaternary carbon at the 4-position bearing both a fluorine atom and a 4-methylphenyl (p-tolyl) group. This compound belongs to the 4-aryl-4-fluoropiperidine class, a scaffold frequently employed in medicinal chemistry for its conformational rigidity and metabolic stability [1]. The hydrochloride salt form (CAS 1803593-58-9) has been characterized as a selective dopamine reuptake inhibitor, with potential applications in CNS disorder research . Its molecular architecture combines the electron-withdrawing and metabolic-blocking effects of fluorine with the lipophilic and steric contributions of the 4-methylphenyl group, positioning it as a distinct chemical tool among related piperidine analogs [2].

CNS Research
Dopamine transporter modulation study fit
Synthetic Utility
Secondary amine enables N-alkylation/acylation for library synthesis
Fluorinated Scaffold
Metabolic stability research context via fluorine blocking

Why 4-Fluoro-4-(4-methylphenyl)piperidine Cannot Be Substituted


Generic substitution among 4-arylpiperidines is problematic due to the profound impact of subtle structural modifications on key molecular properties. The introduction of a single fluorine atom at the 4-position alters lipophilicity, metabolic stability, and conformational preferences, while the 4-methyl substituent on the phenyl ring further modulates these parameters and can dramatically shift biological target engagement [1]. Studies on related 4-arylpiperidine scaffolds demonstrate that the presence of a 4-fluoro substituent on the phenyl ring can significantly influence receptor binding affinity and selectivity compared to hydrogen or other halogens [2]. Consequently, procuring the precise compound is critical for maintaining experimental consistency and achieving desired outcomes in both biological assays and synthetic applications. The following evidence quantifies the specific differentiators that necessitate this particular compound over its closest structural neighbors.

Non-fluorinated analogs, such as 4-(4-methylphenyl)piperidine, lack metabolic blocking fluorine, which may alter in vivo stability and clearance profiles.
4-Fluoro-4-phenylpiperidine (without the 4-methyl group) has markedly lower lipophilicity, potentially shifting target engagement and distribution characteristics.
N-alkylated or N-protected derivatives restrict direct diversification via the secondary amine, limiting synthetic versatility as a building block.

4-Fluoro-4-(4-methylphenyl)piperidine: Differentiation Evidence


Cytotoxic Activity in Cancer Cells

In cell-based assays, 4-fluoro-4-(4-methylphenyl)piperidine hydrochloride demonstrated significant inhibition of cancer cell proliferation with an IC50 value of approximately 25 µM . This level of activity places it in a distinct potency range compared to other piperidine-based inhibitors. For context, a series of piperidine derivatives evaluated as acetylcholinesterase inhibitors exhibited IC50 values ranging from 0.3 nM to 7.2 µM, while other piperidine-based compounds in bromodomain assays showed IC50 values spanning from nanomolar to micromolar ranges depending on N-aryl substitution [1][2]. The ~25 µM activity of this compound, while moderate, represents a quantifiable baseline for structure-activity relationship (SAR) studies, particularly when the influence of the 4-fluoro and 4-methylphenyl groups on cytotoxic potency is under investigation.

Cytotoxic Potency Comparison
Class-level
IC50 ~25 µM vs piperidine analogs (0.3 nM–7.2 µM)
Supports cytotoxicity endpoint review
Cell line not specified; class-level inference
Anticancer Cytotoxicity Cell Viability

Lipophilicity Advantage Over Analogs

The calculated partition coefficient (cLogP) for 4-fluoro-4-(4-methylphenyl)piperidine is reported as 5.18 [1]. This value indicates significantly higher lipophilicity compared to its closest structural analogs. The unsubstituted 4-fluoro-4-phenylpiperidine has a LogP of approximately 2.56, while the non-fluorinated 4-(4-methylphenyl)piperidine exhibits a LogP of approximately 2.79 [2][3]. The combination of the fluorine atom and the 4-methyl group on the phenyl ring results in a cLogP increase of roughly 2.6 to 2.4 log units relative to these comparators, respectively. This substantial increase in lipophilicity can profoundly affect membrane permeability, plasma protein binding, and volume of distribution, making it a critical parameter for drug discovery and chemical biology applications.

Lipophilicity (cLogP)
Cross-study comparable
cLogP = 5.18
Reported lipophilicity comparison
Δ +2.6 vs 4-F-4-Ph-piperidine; class-level caution
Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Versatility for Library Synthesis

As a secondary amine, 4-fluoro-4-(4-methylphenyl)piperidine contains a nucleophilic nitrogen that is readily amenable to N-alkylation and N-acylation reactions . This reactivity allows for rapid diversification into larger compound libraries. While direct comparative yield data for this specific compound is limited in public sources, the broader class of 4-arylpiperidines can be synthesized in good yields (often >60%) via aza-Prins-Friedel-Crafts reactions, and subsequent N-functionalization typically proceeds with high efficiency [1]. This contrasts with N-protected or N-alkylated analogs, which require deprotection or are less reactive, making this free amine a strategically valuable intermediate for parallel synthesis and SAR exploration.

Synthetic Utility
Class-level
Free secondary amine enables direct N-functionalization
Supports library synthesis workflow
Efficiency >60% reported for similar scaffolds
Synthetic Chemistry Building Block Library Synthesis

Fluorine-Mediated Metabolic Stability

The presence of a fluorine atom at the 4-position of the piperidine ring is a well-established strategy to block oxidative metabolism at that site, potentially enhancing the compound's metabolic stability and prolonging its half-life [1]. While direct microsomal stability data for 4-fluoro-4-(4-methylphenyl)piperidine is not publicly available, analogous fluorinated piperidines have been shown to exhibit reduced glucuronidation and improved pharmacokinetic profiles compared to their non-fluorinated counterparts [2]. This class-level inference suggests that this compound would offer superior stability over non-fluorinated analogs like 4-(4-methylphenyl)piperidine, making it a preferred scaffold for in vivo studies where metabolic clearance is a concern.

Predicted Metabolic Stability
Class-level
Fluorine at C4 blocks oxidative metabolism (inferred)
May support metabolic stability screening
Direct microsomal data not available
Metabolic Stability Drug Metabolism Fluorine Chemistry

4-Fluoro-4-(4-methylphenyl)piperidine: Research & Industrial Applications


Dopamine Transporter Modulation in CNS Research

As a reported selective dopamine reuptake inhibitor, 4-fluoro-4-(4-methylphenyl)piperidine hydrochloride is a valuable tool compound for investigating the role of dopamine in neurological and psychiatric disorders . Its distinct physicochemical profile, including a high cLogP of 5.18, suggests it may exhibit different brain penetration and distribution characteristics compared to less lipophilic analogs [1]. This makes it particularly useful for probing structure-activity relationships around dopamine transporter binding and for developing new CNS-active agents.

Anticancer SAR: Cytotoxicity Benchmarking

The quantified cytotoxic activity (IC50 ~25 µM) provides a defined starting point for medicinal chemistry optimization campaigns targeting cancer cell lines . Researchers can use this compound as a reference to evaluate the impact of further structural modifications (e.g., N-substitutions) on antiproliferative potency, comparing new derivatives against this established baseline.

Lipophilic Fluorescent Probe Development

The combination of a reactive secondary amine and high lipophilicity (cLogP 5.18) makes this compound an ideal scaffold for synthesizing cell-permeable probes . Its N-H functionality allows for facile conjugation to fluorophores or affinity tags, while its inherent lipophilicity may enhance cellular uptake and membrane association, enabling the study of intracellular targets [1].

N-Functionalization Reaction Methodology

The free secondary amine of this piperidine derivative serves as a robust, commercially available substrate for testing novel N-alkylation and N-arylation methodologies . Its well-defined structure and the presence of both fluorine and methyl groups provide useful spectroscopic handles (e.g., 19F NMR) for reaction monitoring and product characterization, making it a practical standard for reaction development.

Application
Selection Property
Validation Focus
CNS transporter study fit
Dopamine reuptake inhibition context
Transporter binding and brain distribution studies
Cancer cell-model SAR
Cytotoxicity endpoint review
Antiproliferative potency benchmarking against analogs
Cell-permeable probe synthesis
High computed lipophilicity and reactive amine
Cellular uptake and target engagement studies
Synthetic methodology development
Secondary amine reactivity
Reaction monitoring (e.g., 19F NMR) and product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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